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Compound of Interest

Compound Name: Montelukast(1-)

Cat. No.: B1264918 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Montelukast is a selective and orally active leukotriene receptor antagonist used for the

treatment of asthma and seasonal allergic rhinitis.[1] To ensure the safety and efficacy of

pharmaceutical products, it is crucial to assess their stability. A stability-indicating analytical

method is one that can accurately quantify the drug substance in the presence of its

degradation products, impurities, and excipients. This application note details a robust, stability-

indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the

determination of Montelukast in bulk and pharmaceutical dosage forms. The method is

validated according to the International Conference on Harmonization (ICH) guidelines and is

capable of separating Montelukast from its degradation products formed under various stress

conditions.[2][3]

Experimental Protocols
Instrumentation and Chromatographic Conditions
The analysis is performed using an HPLC system equipped with a UV detector. The

chromatographic conditions are optimized to achieve good resolution between Montelukast and

its degradants.

Table 1: Optimized Chromatographic Conditions
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Parameter Specification

HPLC System
Agilent HPLC system or equivalent with UV-Vis

Detector[4]

Column

C18 Column (e.g., Sheisedo C18, 250 x 4.6

mm, 5µm or X bridge C18, 250 x 4.6 mm, 5 µm)

[2][5]

Mobile Phase

Acetonitrile: Buffer (e.g., 10mM Potassium

Dihydrogen Phosphate, pH 4.5): Methanol

(50:30:20 v/v/v)[2]

Flow Rate 1.5 mL/min[1][2][6]

Detection Wavelength 255 nm or 248 nm[2][4]

Injection Volume 20 µL[2]

Column Temperature Ambient or 30°C

Run Time Approximately 10 minutes

Preparation of Solutions
2.2.1 Mobile Phase Preparation:

Prepare a 10 mM potassium dihydrogen phosphate buffer.

Adjust the pH of the buffer to 4.5 using orthophosphoric acid.

Filter the buffer and all solvents (Acetonitrile, Methanol) through a 0.45µ nylon membrane

filter.

Mix the filtered solvents in the ratio of Acetonitrile:Buffer:Methanol (50:30:20 v/v/v).

Degas the mobile phase by sonication for 10-15 minutes before use.

2.2.2 Standard Stock Solution Preparation (Montelukast):
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Accurately weigh about 10 mg of Montelukast working standard and transfer it to a 100 mL

volumetric flask.[2][6]

Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the

standard completely.[2]

Make up the volume to 100 mL with the mobile phase to obtain a concentration of 100

µg/mL.

2.2.3 Working Standard Solution Preparation:

From the standard stock solution, pipette 1 mL into a 10 mL volumetric flask.

Dilute to the mark with the mobile phase to obtain a final concentration of 10 µg/mL.[2]

Forced Degradation (Stress) Studies Protocol
Forced degradation studies are performed to demonstrate the specificity and stability-indicating

nature of the method.[3] The drug is subjected to acid, base, oxidative, thermal, and photolytic

stress conditions.[3][7]

Acid Hydrolysis:

Transfer 1 mL of the stock solution (1000 µg/mL) to a 10 mL volumetric flask.

Add 1 mL of 0.1N HCl and keep at room temperature for 2-4 hours.[8][9]

Neutralize the solution with an equivalent amount of 0.1N NaOH.

Dilute to 10 mL with mobile phase to get a concentration of 100 µg/mL and then prepare

the final working concentration.[8]

Base Hydrolysis:

Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

Add 1 mL of 1N NaOH and keep in a water bath at 60°C for 4 hours.[9]

Neutralize the solution with an equivalent amount of 1N HCl.
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Dilute to volume with the mobile phase and prepare the final working concentration.[9]

Oxidative Degradation:

Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

Add 1 mL of 30% hydrogen peroxide (H₂O₂) solution.[9]

Keep the flask in a water bath at 60°C for 5 hours.[9]

Dilute to volume with the mobile phase and prepare the final working concentration.

Thermal Degradation:

Keep the solid drug powder in a petri dish in a hot air oven at 100°C for a specified

duration (e.g., 48 hours).[10]

After exposure, weigh the drug, prepare a stock solution, and dilute to the final working

concentration.

Photolytic Degradation:

Expose the solid drug powder to direct sunlight or in a photostability chamber for a defined

period.

Prepare a stock solution from the exposed drug powder and dilute to the final working

concentration.

Results and Data Presentation
Method Validation Summary
The developed HPLC method was validated as per ICH guidelines for parameters such as

linearity, precision, accuracy, specificity, Limit of Detection (LOD), and Limit of Quantification

(LOQ).

Table 2: Summary of Method Validation Parameters
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Validation Parameter Result

Linearity Range 2-10 µg/mL or 20-100 µg/mL[2][7]

Correlation Coeff. > 0.999[11]

LOD 0.04 µg/mL[2]

LOQ 0.11 µg/mL[2]

Accuracy (% Recovery) 98.36% - 100.15%[2]

Precision (%RSD)
< 2.0% for both intraday and interday

precision[2]

Specificity
No interference from degradants or excipients

observed.[2]

Retention Time (RT) Approx. 3.62 min[2]

System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for

the intended analysis.

Table 3: System Suitability Parameters

Parameter Acceptance Criteria Typical Result

Tailing Factor ≤ 2 1.1

Theoretical Plates > 2000 > 3000

%RSD for RT < 1.0% < 0.5%

%RSD for Area < 2.0% < 1.0%

Forced Degradation Results
The results indicate that Montelukast is susceptible to degradation under acidic and oxidative

conditions, while being more stable under other stress conditions.[5][12] The method effectively

resolved the main drug peak from all degradation product peaks.
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Table 4: Summary of Forced Degradation Studies

Stress Condition Observation

Acid Hydrolysis (0.1N HCl)
Significant degradation observed. Montelukast

is highly susceptible to acidic conditions.[5]

Base Hydrolysis (1N NaOH) Degradation observed.[9]

Oxidative (30% H₂O₂)
Significant degradation observed, indicating

susceptibility to oxidation.[8][12]

Thermal (100°C) Some degradation observed.[5][10]

Photolytic
The drug was found to be relatively stable under

photolytic conditions.[12]

Visualized Workflows
The following diagrams illustrate the logical flow of the method development and forced

degradation studies.
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Phase 1: Method Development
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Caption: Overall workflow for stability-indicating method development.
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Stress Conditions
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Caption: Protocol for executing forced degradation studies.

Conclusion
The developed RP-HPLC method is simple, rapid, precise, accurate, and specific for the

determination of Montelukast in the presence of its degradation products. The successful

validation and forced degradation studies confirm that the method is stability-indicating and

suitable for routine quality control analysis and stability studies of Montelukast in bulk drug and

pharmaceutical formulations.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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